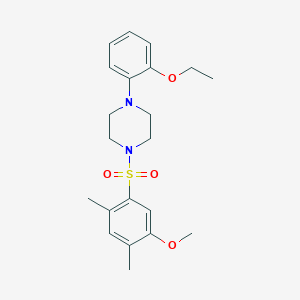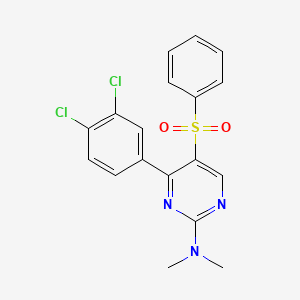
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as TFMPP and is often used as a research chemical in scientific studies. TFMPP has been found to have various biochemical and physiological effects on the human body, making it a valuable tool for researchers studying the mechanisms of action of different drugs.
Mecanismo De Acción
The mechanism of action of TFMPP is not fully understood, but it is thought to act primarily through the activation of serotonin receptors. Specifically, TFMPP has been found to act as an agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. TFMPP has also been found to inhibit the reuptake of dopamine, another neurotransmitter that plays a role in the regulation of mood and motivation.
Biochemical and Physiological Effects
TFMPP has been found to have various biochemical and physiological effects on the human body. These effects include changes in heart rate, blood pressure, and body temperature. TFMPP has also been found to increase the release of certain hormones such as prolactin and cortisol. Additionally, TFMPP has been found to have psychoactive effects, including changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMPP in lab experiments is its ability to selectively activate serotonin receptors, which allows researchers to study the specific effects of serotonin on the human body. Additionally, TFMPP has been found to have a relatively low toxicity, making it a safe and effective tool for research purposes.
One limitation of using TFMPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TFMPP has been found to have a relatively short half-life, which can make it difficult to study its long-term effects on the human body.
Direcciones Futuras
There are several future directions for research involving TFMPP. One area of interest is the potential use of TFMPP in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of TFMPP and its effects on the human body. Finally, there is a need for the development of new and improved methods for synthesizing and purifying TFMPP, which could improve its usefulness as a research tool.
Métodos De Síntesis
TFMPP can be synthesized through a multistep process that involves the reaction of piperazine with 1-(2-ethoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The resulting product is then purified through various methods such as column chromatography to obtain pure TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been widely used in scientific research as a tool for studying the mechanisms of action of different drugs. It has been found to have various effects on the human body, including the activation of serotonin receptors and the inhibition of dopamine reuptake. These effects make it a valuable tool for researchers studying the mechanisms of action of drugs that affect these neurotransmitters.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-19-9-7-6-8-18(19)22-10-12-23(13-11-22)28(24,25)21-15-20(26-4)16(2)14-17(21)3/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCKRBMUNICZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2749580.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2749583.png)
![5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2749586.png)
![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749587.png)


![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)
![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)
![2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2749600.png)

![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)